1-(4-Octylphenyl)ethanone

Catalog No.
S703249
CAS No.
10541-56-7
M.F
C16H24O
M. Wt
232.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Octylphenyl)ethanone

CAS Number

10541-56-7

Product Name

1-(4-Octylphenyl)ethanone

IUPAC Name

1-(4-octylphenyl)ethanone

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

InChI

InChI=1S/C16H24O/c1-3-4-5-6-7-8-9-15-10-12-16(13-11-15)14(2)17/h10-13H,3-9H2,1-2H3

InChI Key

GARQDIVXKVBJFP-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)C

Synonyms

1-(4-Octylphenyl)ethanone; NSC 168987; p-Octylacetophenone; p-n-Octylacetophenone

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)C

1-(4-Octylphenyl)ethanone, also known as 4-Octylacetophenone, is an organic compound with the molecular formula C16H24OC_{16}H_{24}O. This compound features an ethanone functional group linked to a phenyl ring, which is further substituted with an octyl chain at the para position. The presence of the octyl group contributes to its hydrophobic characteristics, making it relevant in various applications across organic synthesis, material science, and pharmaceutical research.

Liquid Crystal Research

1-(4-Octylphenyl)ethanone exhibits properties that make it a potential candidate for use in liquid crystals. Its chemical structure allows it to self-assemble into specific orientations, a crucial characteristic for liquid crystal applications. Research suggests that this compound, when combined with other components, could be useful in developing new liquid crystal materials for various technological applications, including displays and sensors [].

Organic Synthesis

1-(4-Octylphenyl)ethanone can act as a starting material or intermediate in various organic synthesis processes. Its reactive ketone group allows for further functionalization through reactions like aldol condensation or nucleophilic addition. This makes it a potentially valuable building block for the synthesis of more complex organic molecules with desired properties [].

Material Science

The self-assembling properties of 1-(4-Octylphenyl)ethanone also hold promise for applications in material science. Studies have explored its potential use in the development of supramolecular gels, which are self-assembled materials with unique structural and functional properties. These gels could find applications in areas such as drug delivery, tissue engineering, and sensors [].

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids, such as 4-octylbenzoic acid, using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert 1-(4-Octylphenyl)ethanone into 1-(4-Octylphenyl)ethanol through the use of reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, including nitration, sulfonation, and halogenation, under appropriate conditions.

1-(4-Octylphenyl)ethanone can be synthesized through various methods:

  • Friedel-Crafts Acylation: A common synthetic route involves the Friedel-Crafts acylation of 4-octylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically requires anhydrous conditions and careful temperature control to minimize side reactions.
  • Photolysis: In some studies, 1-(4-Octylphenyl)ethanone is formed in situ during photolysis experiments involving related compounds. For instance, the photolysis of 3-(4-n-octylphenyl)-3-(trifluoromethyl)diazirine can lead to the generation of a singlet carbene intermediate that subsequently yields 1-(4-Octylphenyl)ethanone through a series of reactions.

1-(4-Octylphenyl)ethanone has several applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.
  • Material Science: Its unique hydrophobic properties make it suitable for use in polymer chemistry and materials development.
  • Pharmaceutical Research: Due to its potential biological activity, it may be explored for use in drug development and other therapeutic applications.

Several compounds share structural similarities with 1-(4-Octylphenyl)ethanone:

Compound NameMolecular FormulaKey Features
1-(4-Hexylphenyl)ethanoneC15H22OC_{15}H_{22}OSimilar structure but with a hexyl chain instead
1-(4-Decylphenyl)ethanoneC17H26OC_{17}H_{26}OSimilar structure but with a decyl chain instead
1-(4-Butylphenyl)ethanoneC14H20OC_{14}H_{20}OSimilar structure but with a butyl chain instead

Uniqueness

The uniqueness of 1-(4-Octylphenyl)ethanone lies in its specific octyl substitution. This feature imparts distinct physical and chemical properties compared to its shorter or longer alkyl chain analogs. Such distinctions are particularly valuable in applications that require specific hydrophobicity and molecular interactions.

XLogP3

5.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

10541-56-7

Wikipedia

1-(4-Octylphenyl)ethanone

General Manufacturing Information

Ethanone, 1-(4-octylphenyl)-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types